molecular formula C21H22N2O B6918641 N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-5-yl)-N-methylpropanamide

N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-5-yl)-N-methylpropanamide

Cat. No.: B6918641
M. Wt: 318.4 g/mol
InChI Key: UMSBITCIJLTMRC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-5-yl)-N-methylpropanamide: is a synthetic organic compound that features a complex structure combining an indene moiety, an indole ring, and a propanamide group

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-5-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-23(20-10-8-16-4-2-3-5-18(16)20)21(24)11-7-15-6-9-19-17(14-15)12-13-22-19/h2-6,9,12-14,20,22H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSBITCIJLTMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC=CC=C12)C(=O)CCC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-5-yl)-N-methylpropanamide typically involves multi-step organic synthesis techniques:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors under acidic or basic conditions.

    Indole Synthesis: The indole ring is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Amide Bond Formation: The final step involves coupling the indene and indole structures with a propanamide linker. This can be achieved using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and indene moieties, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-5-yl)-N-methylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The combination of indene and indole structures suggests it could interact with various biological targets, possibly exhibiting anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, derivatives of this compound could be explored for use in materials science, such as in the development of novel polymers or as additives in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-5-yl)-N-methylpropanamide would depend on its specific biological target. Generally, compounds with indole and indene structures can interact with enzymes, receptors, or DNA, modulating various biochemical pathways. For instance, it might inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-3-yl)-N-methylpropanamide: Similar structure but with a different substitution pattern on the indole ring.

    N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-7-yl)-N-methylpropanamide: Variation in the position of the indole attachment.

Uniqueness

The uniqueness of N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-5-yl)-N-methylpropanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This specific arrangement may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.

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